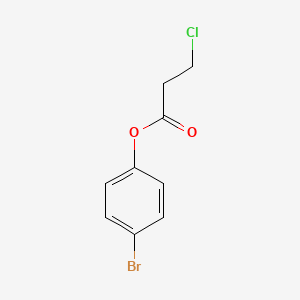![molecular formula C11H10FN5 B13993048 6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorostyryl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluorostyrene with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorostyryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorostyryl group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The triazine ring can also participate in coordination with metal ions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorostyryl)quinoline: Similar in structure but contains a quinoline ring instead of a triazine ring.
2-(4-Fluorostyryl)benzo[d]oxazole: Contains a benzo[d]oxazole ring and exhibits different photophysical properties.
2-(4-Fluorostyryl)benzo[d]thiazole: Contains a benzo[d]thiazole ring and shows unique bending behavior under UV irradiation.
Uniqueness
6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the triazine ring, which imparts distinct chemical reactivity and stability. The combination of the fluorostyryl group with the triazine ring enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H10FN5 |
|---|---|
Peso molecular |
231.23 g/mol |
Nombre IUPAC |
6-[2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H10FN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17) |
Clave InChI |
KEFIPGJZEKGYMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)


![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)








